Methyl alpha,3-dimethyltyrosinate

Description

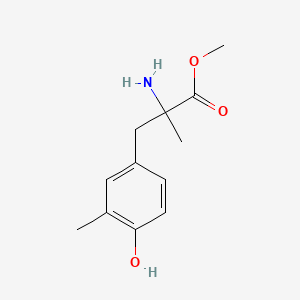

Structure

2D Structure

3D Structure

Properties

CAS No. |

23365-29-9 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate |

InChI |

InChI=1S/C12H17NO3/c1-8-6-9(4-5-10(8)14)7-12(2,13)11(15)16-3/h4-6,14H,7,13H2,1-3H3 |

InChI Key |

IJHKPBBVCNYJME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)(C(=O)OC)N)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of Methyl Alpha,3 Dimethyltyrosinate

Oxidation Pathways and Characterization of Oxidized Products

The phenolic hydroxyl group and the aromatic ring of methyl alpha,3-dimethyltyrosinate are susceptible to oxidation under various conditions. The specific outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions.

Anodic oxidation of related compounds, such as methyl 3-phenyl-2-dimethylsilylpropionate, provides insights into the potential oxidation pathways. nih.gov The oxidation of these molecules is sensitive to their stereoelectronic properties. nih.gov Computational studies on similar structures suggest that the removal of an electron is highly dependent on the conformation of the molecule. nih.gov Specifically, a conformation where the phenyl group and a silyl (B83357) group are anti and the side chain is perpendicular to the aromatic ring is favored for oxidation. nih.gov In the resulting cation radical, there is a notable interaction between the ipso carbon of the aromatic ring and the side chain, suggesting a stabilization of the radical cation through orbital overlap. nih.gov While direct oxidation studies on this compound are not extensively detailed in the provided results, the principles from analogous systems suggest that electrochemical or chemical oxidation would likely target the electron-rich phenol (B47542) ring, potentially leading to quinone-type structures or oxidative coupling products.

Reduction Reactions of Functional Groups

The primary functional group amenable to reduction in this compound is the methyl ester. This group can be reduced to the corresponding primary alcohol, yielding (S)-2-amino-3-(4-hydroxy-3-methylphenyl)-propan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting amino alcohol is a valuable chiral building block for the synthesis of various biologically active molecules.

In more complex synthetic sequences involving related compounds, reduction of a nitro group to an amine has been demonstrated. For instance, in the synthesis of a 2-monomethyl tyrosine derivative, a nitro group on the aromatic ring was reduced using iron(II) sulfate (B86663) in dimethylformamide (DMF). nih.gov This highlights the possibility of introducing a nitro group onto the aromatic ring of this compound and subsequently reducing it to an amino group, further expanding its derivatization potential.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring and Ester Moiety

The chemical reactivity of this compound allows for a variety of substitution reactions on both its aromatic ring and ester group.

Aromatic Ring Substitution: The electron-rich nature of the phenolic ring makes it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The hydroxyl and methyl groups on the ring are activating and ortho-, para-directing. libretexts.orgmsu.eduyoutube.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. Common EAS reactions include:

Nitration: Treatment with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) introduces a nitro (NO2) group onto the ring. masterorganicchemistry.commasterorganicchemistry.com This group can then be further modified, for example, by reduction to an amine.

Halogenation: Reactions with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the ring. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (SO3 in H2SO4) can introduce a sulfonic acid (SO3H) group. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. libretexts.org

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally less favorable unless the ring is activated by strong electron-withdrawing groups, such as a nitro group. researchgate.net For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate can be displaced by a fluoride (B91410) anion. researchgate.net

Ester Moiety Substitution: The methyl ester can undergo nucleophilic acyl substitution. Common reactions include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Amidation: Reaction with an amine can form an amide bond. This is a fundamental reaction for incorporating this amino acid derivative into peptide chains.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

Incorporation into Peptidomimetics and Complex Molecular Architectures

The unique structural features of this compound make it a valuable component in the design of peptidomimetics and other complex molecules.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound, after appropriate protection of its amino and carboxyl groups, can be used as a building block in solid-phase peptide synthesis (SPPS). kennesaw.edunih.gov SPPS is a powerful technique for the stepwise synthesis of peptides on a solid support. kennesaw.eduunibo.it The process involves cycles of deprotection of the N-terminal amino group and coupling with the next protected amino acid. kennesaw.edu

The most common strategies for SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. kennesaw.edunih.govsemanticscholar.org In Fmoc-SPPS, the N-terminal Fmoc group is removed with a base, typically piperidine (B6355638) in a solvent like DMF or NMP. nih.govpeptide.com The subsequent coupling reaction is facilitated by activating agents. kennesaw.edu The choice of solvents is critical for the success of SPPS, with DMF, NMP, and DCM being commonly used. unibo.itpeptide.com After the peptide chain is assembled, it is cleaved from the resin support using a reagent cocktail, often containing trifluoroacetic acid (TFA). kennesaw.eduunibo.it

The incorporation of non-standard amino acids like this compound can introduce specific structural constraints or functionalities into the resulting peptide, influencing its conformation and biological activity.

Development and Utilization as Chiral Synthons

As a chiral molecule, this compound is a valuable chiral synthon. A chiral synthon is a building block that introduces a specific stereocenter into a larger molecule during a synthesis. The defined stereochemistry at the alpha-carbon of this compound can be transferred to the target molecule, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

For example, a related monomethyl tyrosine (Mmt) has been synthesized through various methods, including palladium-catalyzed cross-coupling reactions, to establish the desired stereochemistry. nih.gov The development of efficient synthetic routes to such non-natural amino acids in their enantiomerically pure form is a significant area of research. nih.gov

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. nih.govnih.gov The versatile chemical handles on this compound make it an excellent scaffold for such studies.

By systematically modifying the phenolic hydroxyl group, the methyl group on the ring, the ester functionality, and the amino group, a library of derivatives can be synthesized. nih.gov For example, the phenyl ring can be substituted with various groups to explore the effects of electronics and sterics on activity. nih.gov The ester can be converted to a range of amides or other functional groups. These derivatives can then be screened for their biological activity, and the resulting data can be used to build a 3D quantitative SAR (QSAR) model to guide the design of more potent and selective compounds. nih.gov

Mechanistic Insights into the Biological Activities of Methyl Alpha,3 Dimethyltyrosinate and Its Derivatives

Tyrosinase Enzyme Inhibition Mechanisms

Without any primary or secondary research data, it is not possible to provide a scientifically accurate and informative article as requested. The creation of content would amount to speculation, which would not meet the required standards of scientific accuracy. Further research would be required to elucidate the potential biological activities of Methyl alpha,3-dimethyltyrosinate.

Interactions with Neuropharmacological Targets

The neuropharmacological activity of tyrosine-based ligands is largely determined by their interaction with specific receptor systems in the brain. For derivatives of 2',6'-dimethyl-L-tyrosine (Dmt), the primary targets of interest are the opioid receptors. The introduction of methyl groups on the tyrosine ring significantly influences the binding affinity and selectivity of these compounds for different opioid receptor subtypes.

The incorporation of a 2',6'-dimethyl-L-tyrosine (Dmt) residue into opioid peptides has been a pivotal strategy in the development of ligands with high affinity and selectivity for opioid receptors. nih.govunivie.ac.at Research has consistently shown that the Dmt modification can dramatically enhance binding to mu (μ), delta (δ), and to a lesser extent, kappa (κ) opioid receptors compared to their unsubstituted tyrosine counterparts. nih.gov

The substitution of Tyr¹ with Dmt¹ in various opioid peptide analogs has been shown to significantly increase their affinity for the μ-opioid receptor (MOR). nih.gov Furthermore, this modification can also lead to high affinity for the δ-opioid receptor (DOR). nih.gov In some cases, Dmt-containing compounds exhibit dual μ/δ agonism or potent δ-antagonism. researchgate.net For instance, dimeric analogues of Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) have demonstrated high affinity for both δ and μ opioid receptors, resulting in moderate δ-receptor selectivity. nih.gov

While much of the research has focused on the classical opioid receptors (μ, δ, κ), some studies have also investigated the interaction of modified opioid peptides with the Nociceptin/Orphanin FQ (NOP) receptor, although specific binding data for Dmt-containing ligands at the NOP receptor is less prevalent in the literature.

Below are interactive data tables summarizing the opioid receptor binding affinities of various Dmt-containing derivatives, illustrating their potency and selectivity profiles.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Dmt-Containing Compounds

| Compound/Analog | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |

| Dmt-Tic-OH | High Affinity | 0.022 | - |

| Dimeric Dmt-Tic Analogues | 1.37 - 5.72 | 0.06 - 1.53 | - |

| [Dmt¹]EM-2 | High Affinity | Moderate Affinity | - |

| Dmt-Tic-Gly-NH-Bzl (UFP-505) | High Affinity (Agonist) | Potent (Antagonist) | - |

Data compiled from multiple sources. nih.govnih.govresearchgate.netmdpi.com Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Selected Dmt-Containing Compounds

| Compound/Analog | Receptor | Functional Activity | pA₂ Value |

| Dimeric Dmt-Tic Analogues | δ-Opioid Receptor | Antagonist | 10.42 - 11.28 |

| Unmodified N-terminus Dmt-Tic Analogues | μ-Opioid Receptor | Weak Antagonist | 6.78 - 6.99 |

| N,N'-dimethylated Dmt-Tic Analogues | μ-Opioid Receptor | Enhanced Antagonist | 7.71 - 8.34 |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. A higher pA₂ value indicates greater antagonist potency. nih.gov

The primary precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine, is the amino acid tyrosine. cvpharmacology.com The enzymatic pathway is initiated by tyrosine hydroxylase, which converts tyrosine to L-DOPA. nih.gov L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine. cvpharmacology.com

Direct experimental evidence detailing the impact of this compound on these specific neurotransmitter synthesis pathways is not currently available in the scientific literature. However, based on its structure, we can hypothesize potential interactions. The presence of an alpha-methyl group and two methyl groups on the phenyl ring could significantly alter its recognition and processing by the enzymes involved in catecholamine synthesis.

The enhanced potency and selectivity of Dmt-containing ligands can be attributed to specific molecular interactions and conformational preferences when binding to opioid receptors. Molecular modeling and structural biology studies have provided significant insights into these dynamics. nih.govnih.gov

The addition of the 2' and 6' methyl groups to the tyrosine residue in Dmt results in a better shape complementarity within the hydrophobic cavity of the opioid receptor binding pocket. nih.gov These methyl groups can lead to a more constrained conformation of the ligand, which can favor binding to a specific receptor subtype. For instance, in Dmt-Tic based peptides, the Dmt-Tic unit is considered a key pharmacophore for delta opioid receptor selectivity and antagonism. nih.gov

Conformational analysis of Dmt-Tic dipeptides has revealed the presence of distinct conformers in solution, which are believed to be crucial for their biological activity. nih.gov Docking studies of Dmt-Tic containing peptides into the δ-opioid receptor have shown that these ligands can adopt a spatial arrangement of pharmacophores that maintains key contacts for high-affinity binding and antagonist function. mdpi.com

Molecular dynamics simulations have also been employed to study the behavior of Dmt-containing ligands within the receptor binding pocket over time. nih.govmdpi.com These simulations help to understand the stability of the ligand-receptor complex and the specific amino acid residues involved in the interaction. The N-terminal amine of Dmt is critical for anchoring the ligand through a salt bridge with a conserved aspartate residue in the opioid receptor. nih.gov The dimethylated phenyl ring of Dmt fits into a hydrophobic pocket, and its orientation can influence whether the ligand acts as an agonist or an antagonist. nih.gov

Prospective Research Avenues and Theoretical Frameworks for Methyl Alpha,3 Dimethyltyrosinate

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction

Computational chemistry and molecular modeling are indispensable tools in modern chemical and biological research, offering predictive insights into the behavior of molecules and their interactions. For Methyl alpha,3-dimethyltyrosinate, these techniques can be pivotal in elucidating its potential structure-activity relationships (SARs) before extensive and costly laboratory synthesis and testing are undertaken.

Theoretical investigations could commence with the determination of the compound's three-dimensional structure and conformational analysis using methods like molecular mechanics (MM). nih.gov Such studies are crucial for understanding the molecule's stability and preferred spatial arrangements. nih.gov Subsequently, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the physicochemical properties of this compound and its hypothetical analogues with their predicted biological activities. nih.govnih.gov By systematically modifying the core structure—for instance, by altering the substituents on the phenyl ring or the ester group—and calculating various molecular descriptors, it is possible to build predictive models. nih.gov These models can help identify which structural features are likely to be critical for a desired activity. pharmacy180.com

Furthermore, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide detailed 3D-QSAR models. These models can highlight the steric and electronic field requirements for potential receptor binding, guiding the design of more potent and selective analogues.

Exploration of Novel Biological Targets and Therapeutic Implications (excluding direct therapeutic effects)

While the direct therapeutic effects of this compound are outside the scope of this discussion, exploring its potential interactions with novel biological targets is a critical area of theoretical research. The structural similarity of this compound to tyrosine and its derivatives suggests that it could interact with a variety of biological macromolecules.

One avenue of investigation is its potential as a modulator of protein-protein interactions. For example, certain substituted tyrosine derivatives have been identified as inhibitors of the interaction between Bcl-2 family proteins and the BH3 peptide, which is a key interaction in the regulation of apoptosis. nih.gov Theoretical docking studies could be performed to predict the binding affinity of this compound and its designed analogues to anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov

Another area of interest lies in the realm of enzyme inhibition. Tyrosine kinases, a large family of enzymes that play crucial roles in cellular signaling pathways, are well-established drug targets. mdpi.com The core structure of this compound could serve as a scaffold for the design of novel tyrosine kinase inhibitors. Molecular docking simulations could be used to virtually screen this compound and its derivatives against the ATP-binding sites of various tyrosine kinases to identify potential leads. mdpi.com The KEGG PATHWAY database provides a broad map of metabolic and signaling pathways, including tyrosine metabolism, which can be a valuable resource for identifying other potential biological targets. genome.jp

Development of Novel and More Efficient Synthetic Methodologies for Analogues and Derivatives

The advancement of research into this compound and its potential applications is intrinsically linked to the ability to synthesize it and a diverse library of its analogues efficiently. While specific synthetic routes for this exact compound are not widely documented, established methods for the synthesis of amino acid derivatives and substituted tyrosines can provide a strong foundation.

Future research could focus on developing stereoselective synthetic pathways to obtain enantiomerically pure forms of this compound, as the biological activity of chiral molecules is often dependent on their stereochemistry. Methodologies such as asymmetric synthesis or chiral resolution could be explored.

Furthermore, the development of combinatorial chemistry approaches would be highly beneficial for creating a library of analogues with variations at the alpha-position, the phenyl ring, and the ester group. This would enable a more comprehensive exploration of the structure-activity relationships predicted by computational models. Research into novel catalytic systems, for instance, could lead to more efficient and environmentally friendly synthetic routes. The synthesis of related amino sugar analogues, for example, has been achieved through multi-step processes involving protection, activation, and reduction steps, which could be adapted for the synthesis of this compound derivatives. nih.gov

Integration with Advanced Materials Science and Nanotechnology for Research Applications

The unique chemical structure of this compound, possessing both aromatic and amino acid functionalities, makes it an intriguing candidate for integration into advanced materials and nanotechnology for research purposes.

In materials science, this compound could be explored as a monomer or a modifying agent in the synthesis of novel polymers. The aromatic ring could impart specific optical or electronic properties, while the amino acid backbone could introduce chirality and biocompatibility. For instance, polymers incorporating such structures might have applications as chiral stationary phases in chromatography or as biocompatible materials for tissue engineering scaffolds.

Q & A

Basic: What are the recommended synthetic routes for Methyl alpha,3-dimethyltyrosinate, and how do reaction conditions influence yield?

This compound can be synthesized via esterification of the parent tyrosine derivative. A common approach involves protecting phenolic hydroxyl groups (e.g., using acetyl or benzyl groups) before alkylation at the alpha-position. Reaction conditions such as temperature (60–80°C), solvent polarity (DMF or methanol), and catalyst choice (e.g., sodium hydroxide or H₂SO₄) critically affect yield. For example, prolonged heating in acidic methanol may lead to ester hydrolysis, reducing final purity .

Methodological Tip : Optimize reaction time and catalyst concentration using controlled small-scale trials. Monitor intermediates via TLC or HPLC to prevent over-alkylation.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm methyl ester formation (δ ~3.6–3.8 ppm for OCH₃) and absence of unreacted carboxylic acid (no broad peak near δ 12 ppm).

- HPLC : Employ a C18 column with UV detection at 280 nm (aromatic absorption) to assess purity (>95% recommended for biological assays).

- Mass spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺ expected at m/z 224.2 for C₁₂H₁₅NO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.